
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide, also known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to be relatively stable under a variety of conditions. However, one limitation of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide and its effects on cellular pathways. Finally, the potential for drug-drug interactions with N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide should be further explored to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further studies are needed to fully understand its mechanism of action and potential side effects, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide represents a promising avenue for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide involves the reaction of 4-cyclohexyl-5-methyl-2-thiazolamine with 3-chloro-1-propenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in high purity.
Applications De Recherche Scientifique
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)10-9-13(18)16-15-17-14(11(2)21-15)12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPZMFQLGGITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C=C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

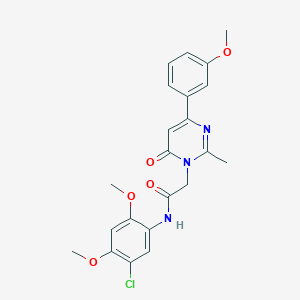
![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
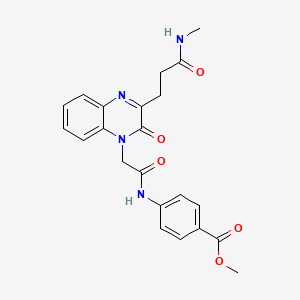
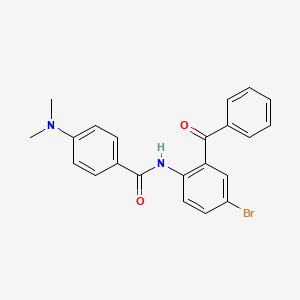
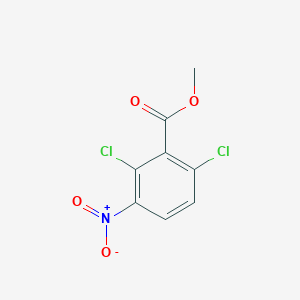
![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)
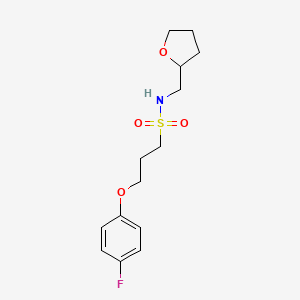
![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
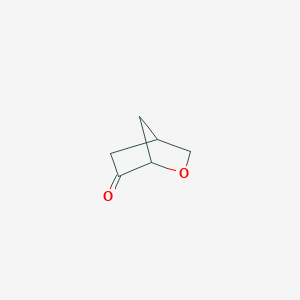
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
